REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1.O[CH2:14][CH:15]([CH2:17]O)O.[Na+].[N+](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O.OS(O)(=O)=O>C(Cl)Cl.O>[CH3:1][O:2][C:3]1[CH:9]=[C:8]2[C:6](=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1)[N:7]=[CH:17][CH:15]=[CH:14]2 |f:2.3|
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
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COC1=CC(=C(N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
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OCC(O)CO
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Name
|
3-nitrobenzensulfonic acid sodium salt
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Quantity
|
24 g
|
Type
|
reactant
|
Smiles
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[Na+].[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-]
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Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
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OS(=O)(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The resulting bi-phasic solution is filtered through celite
|
Type
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EXTRACTION
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Details
|
the aqueous layer is extracted with 3×300 mL CH2Cl2
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Type
|
WASH
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Details
|
The combined organics are washed with 1×400 mL H2O, 1×400 mL brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
the volatiles are evaporated
|
Type
|
WASH
|
Details
|
Flash chromatography of the crude product on SiO2 gel, eluting with hexanes/EtOAc (4/1)
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Type
|
CUSTOM
|
Details
|
gives 10.0 g (49.0 mmol
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |